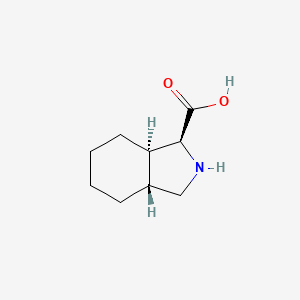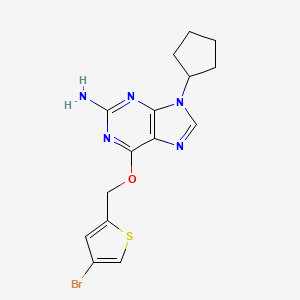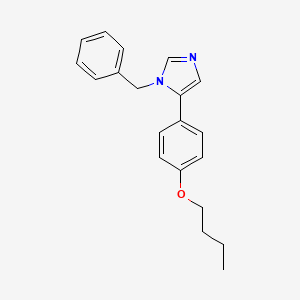![molecular formula C25H45NO2 B12524005 1,3-Propanediol, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]- CAS No. 723238-98-0](/img/structure/B12524005.png)
1,3-Propanediol, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]- is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique molecular arrangement, which includes a propanediol backbone with an amino group and a tetradecylphenyl substituent.
Preparation Methods
The synthesis of 1,3-Propanediol, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]- involves several steps. One common method includes the reaction of 1,3-propanediol with an appropriate amine and a tetradecylphenyl derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency .
Chemical Reactions Analysis
1,3-Propanediol, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group or the phenyl ring is replaced by other functional groups using reagents like alkyl halides or sulfonates
Scientific Research Applications
1,3-Propanediol, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as a precursor for pharmaceuticals.
Industry: It is utilized in the production of polymers, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]- involves its interaction with specific molecular targets. The amino group and the phenyl ring play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
1,3-Propanediol, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]- can be compared with other similar compounds, such as:
1,3-Propanediol, 2-amino-2-[2-(4-octylphenyl)ethyl]-: This compound has a shorter alkyl chain, which may affect its solubility and reactivity.
2-Amino-2-[2-(4-decylphenyl)ethyl]-1,3-propanediol: Similar in structure but with different alkyl chain lengths, influencing its physical and chemical properties.
2-Amino-2-[2-(4-nonylphenyl)ethyl]propane-1,3-diol: Another related compound with variations in the alkyl chain, impacting its applications and effectiveness
Properties
CAS No. |
723238-98-0 |
|---|---|
Molecular Formula |
C25H45NO2 |
Molecular Weight |
391.6 g/mol |
IUPAC Name |
2-amino-2-[2-(4-tetradecylphenyl)ethyl]propane-1,3-diol |
InChI |
InChI=1S/C25H45NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-15-17-24(18-16-23)19-20-25(26,21-27)22-28/h15-18,27-28H,2-14,19-22,26H2,1H3 |
InChI Key |
FOSPLAWGLFKYCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(5-Ethylidene-3,6-dioxopiperazin-2-ylidene)methyl]benzonitrile](/img/structure/B12523923.png)
![Phosphine, diphenyl[3-(triphenylsilyl)phenyl]-](/img/structure/B12523928.png)
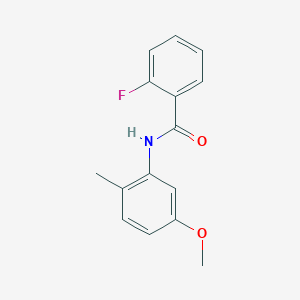

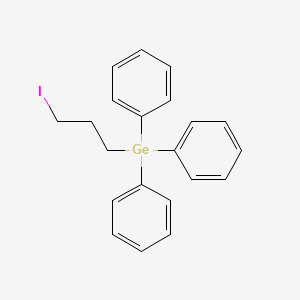
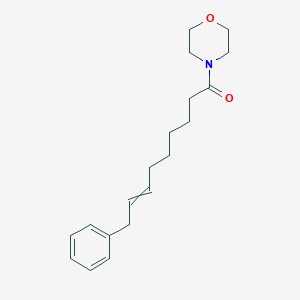
![2-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12523972.png)

